molecular formula C13H16N2O4 B4236082 Methyl 2-[[4-(propanoylamino)benzoyl]amino]acetate

Methyl 2-[[4-(propanoylamino)benzoyl]amino]acetate

Cat. No.: B4236082
M. Wt: 264.28 g/mol
InChI Key: ISDUSNHHMBFOLG-UHFFFAOYSA-N
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Description

Methyl N-[4-(propionylamino)benzoyl]glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a propionylamino group attached to a benzoyl ring, which is further connected to a glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[4-(propanoylamino)benzoyl]amino]acetate typically involves the reaction of 4-aminobenzoyl chloride with propionyl chloride to form 4-(propionylamino)benzoyl chloride. This intermediate is then reacted with methyl glycinate under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-(propionylamino)benzoyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the propionylamino group to an amine.

    Substitution: The benzoyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzoyl ring.

Scientific Research Applications

Methyl N-[4-(propionylamino)benzoyl]glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[[4-(propanoylamino)benzoyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(4-methoxybenzoyl)glycinate: Similar structure but with a methoxy group instead of a propionylamino group.

    Methyl N-(4-methylbenzoyl)glycinate: Contains a methyl group instead of a propionylamino group.

Uniqueness

Methyl N-[4-(propionylamino)benzoyl]glycinate is unique due to the presence of the propionylamino group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[4-(propanoylamino)benzoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-3-11(16)15-10-6-4-9(5-7-10)13(18)14-8-12(17)19-2/h4-7H,3,8H2,1-2H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDUSNHHMBFOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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